1-(4-chlorophenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-CHLOROPHENYL)-4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a benzodiazole ring, a pyrrolidinone ring, and chlorophenyl and dimethylphenoxy groups, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, including the formation of the benzodiazole and pyrrolidinone ringsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole or pyrrolidinone rings.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-CHLOROPHENYL)-4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE stands out due to its unique combination of functional groups and rings. Similar compounds include:
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound shares the chlorophenyl group but lacks the benzodiazole and pyrrolidinone rings.
N-(4-Chlorophenyl)-1,2-phenylenediamine: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups. The uniqueness of 1-(4-CHLOROPHENYL)-4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26ClN3O2 |
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Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O2/c1-18-6-5-7-19(2)26(18)33-15-14-30-24-9-4-3-8-23(24)29-27(30)20-16-25(32)31(17-20)22-12-10-21(28)11-13-22/h3-13,20H,14-17H2,1-2H3 |
InChI Key |
JDHINEYDHJTLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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